![molecular formula C11H16N2O2 B1620573 N-(2-amino-4-methoxyphenyl)-2-methylpropanamide CAS No. 436090-31-2](/img/structure/B1620573.png)
N-(2-amino-4-methoxyphenyl)-2-methylpropanamide
Overview
Description
N-(2-amino-4-methoxyphenyl)-2-methylpropanamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1993 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
Scientific Research Applications
Kinase Inhibitors for Cancer Therapy
Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated their potent and selective inhibition of the Met kinase superfamily. Such compounds showed complete tumor stasis in a Met-dependent human gastric carcinoma model, indicating their potential application in designing new cancer therapies (Schroeder et al., 2009).
Synthesis and Characterization of Novel Compounds
The synthesis and cytotoxicity assessment of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides against Ehrlich Ascites Carcinoma (EAC) cells highlight the chemical exploration of methoxyphenyl-containing compounds for potential anticancer applications (Hassan et al., 2014).
Neuropharmacology and Central Nervous System Studies
Investigations into the effects of certain psychoactive substances have provided insights into the complex interactions between chemical structures and their psychostimulant properties, aiding in the understanding of central nervous system pharmacology and potential therapeutic applications (Glennon et al., 1987).
Material Science and Polymer Chemistry
Research into polyamides and copolymeric systems bearing specific functional groups, including methoxyphenyl moieties, showcases the development of materials with novel properties, such as electrochromic characteristics or specific photoinitiating capabilities, indicating their use in advanced technological applications (Liou & Chang, 2008).
properties
IUPAC Name |
N-(2-amino-4-methoxyphenyl)-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)11(14)13-10-5-4-8(15-3)6-9(10)12/h4-7H,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBPLOCZDLKOSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360679 | |
Record name | N-(2-amino-4-methoxyphenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
436090-31-2 | |
Record name | N-(2-amino-4-methoxyphenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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